3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl group attached to a phenyl ring, a pyridin-2-ylmethyl group, and a thiophen-3-ylmethyl group, all connected through a urea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-(tert-butyl)aniline, 2-(chloromethyl)pyridine, and 3-(chloromethyl)thiophene. These intermediates are then reacted under controlled conditions to form the final urea compound.
-
Step 1: Preparation of Intermediates
- 4-(tert-butyl)aniline is synthesized through the nitration of tert-butylbenzene followed by reduction.
- 2-(chloromethyl)pyridine is prepared by chloromethylation of pyridine.
- 3-(chloromethyl)thiophene is obtained through chloromethylation of thiophene.
-
Step 2: Formation of Urea Compound
- The intermediates are reacted with isocyanate or phosgene in the presence of a base to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the urea group to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Functionalized pyridine or thiophene derivatives.
Scientific Research Applications
3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea: Similar structure but with a methyl group instead of a tert-butyl group.
3-(4-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea: Contains a chlorine atom instead of a tert-butyl group.
Uniqueness
The presence of the tert-butyl group in 3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea imparts unique steric and electronic properties, influencing its reactivity and interactions. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-22(2,3)18-7-9-19(10-8-18)24-21(26)25(14-17-11-13-27-16-17)15-20-6-4-5-12-23-20/h4-13,16H,14-15H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUXHFSYOAGMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.